

molecular structure of 6-Trifluoromethoxy-3-indazolecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Trifluoromethoxy-3-indazolecarboxylic acid

Cat. No.: B1438595

[Get Quote](#)

An In-depth Technical Guide to **6-Trifluoromethoxy-3-indazolecarboxylic Acid**: Structure, Properties, and Applications

Executive Summary

6-Trifluoromethoxy-3-indazolecarboxylic acid is a specialized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a rigid indazole scaffold functionalized with both a carboxylic acid and a trifluoromethoxy group, makes it a highly valuable and versatile building block. The trifluoromethoxy (-OCF₃) substituent is particularly noteworthy, as it imparts unique physicochemical properties that can enhance the drug-like characteristics of larger, more complex molecules. This guide provides a comprehensive analysis of the compound's molecular structure, physicochemical and spectroscopic properties, the strategic importance of its functional groups in modern drug design, a representative synthetic approach, and its principal applications.

Molecular Identity and Core Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research and development. This section delineates the fundamental structural and identifying information for **6-Trifluoromethoxy-3-indazolecarboxylic acid**.

Nomenclature and Chemical Identifiers

Standardized identifiers are crucial for unambiguous communication and data retrieval in a research context. The key identifiers for this compound are summarized below.

Identifier	Value
IUPAC Name	6-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
Synonyms	6-Trifluoromethoxy-3-indazolecarboxylic acid [1]
CAS Number	869782-97-8 [1]
Molecular Formula	C ₉ H ₅ F ₃ N ₂ O ₃ [1] [2]
Molecular Weight	246.14 g/mol [1] [2]
Canonical SMILES	OC(C1=NNC2=C1C=CC(OC(F)(F)F)=C2)=O [2]
InChI	1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-5-6(3-4)13-14-7(5)8(15)16/h1-3H,(H,13,14)(H,15,16) [2]
InChIKey	DBSBRTKNVSHDMD-UHFFFAOYSA-N [2]

Structural Elucidation

The molecule is composed of a bicyclic indazole core. A carboxylic acid group is attached at position 3, and a trifluoromethoxy group is substituted at position 6 of the benzene ring portion of the scaffold.

Caption: 2D structure of **6-Trifluoromethoxy-3-indazolecarboxylic acid**.

Key Structural Features

Two functional domains define the chemical personality and utility of this molecule:

- The Indazole Scaffold: This bicyclic heteroaromatic system provides a rigid, planar framework. In medicinal chemistry, such scaffolds are highly valued as they can orient appended functional groups in well-defined vectors for optimal interaction with biological targets like enzyme active sites or protein receptors.

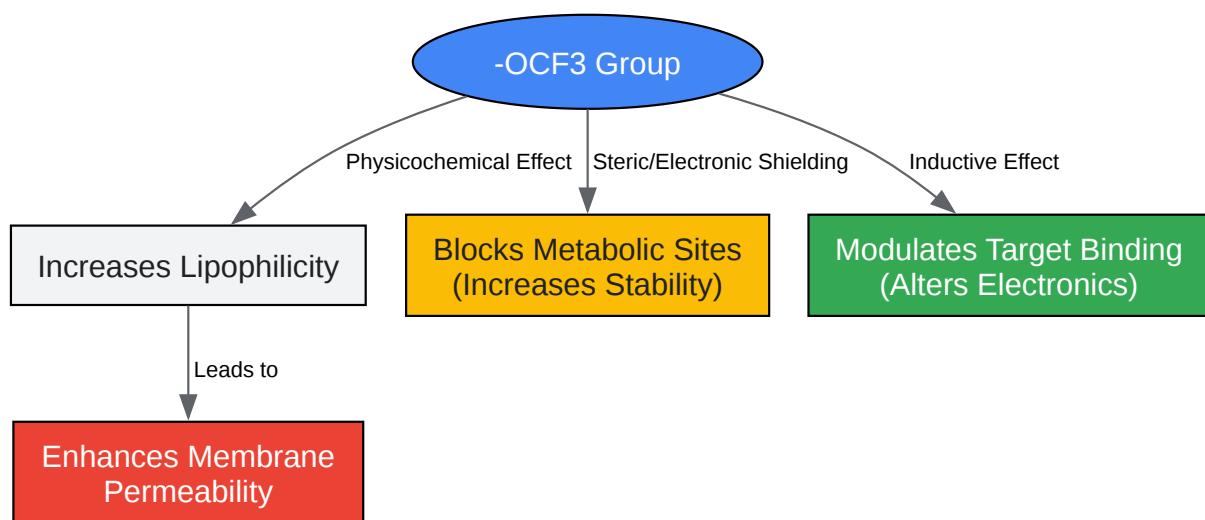
- The Trifluoromethoxy (-OCF₃) Group: This substituent is a powerful modulator of molecular properties. It is strongly electron-withdrawing and highly lipophilic. Its incorporation into a molecular scaffold is a modern strategy in drug design to enhance metabolic stability, improve cell membrane permeability, and modulate pKa.[3][4][5]
- The Carboxylic Acid (-COOH) Group: This functional group serves as a versatile chemical handle. It can participate in hydrogen bonding, form salt bridges with basic residues in proteins, and act as a key attachment point for further synthetic elaboration, for example, through amide bond formation.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound dictate its handling, formulation, and analytical characterization.

Physicochemical Properties

Property	Value / Observation	Source
Appearance	Yellow powder / solid	[1][2]
Purity	≥ 98% (by NMR) is commercially available	[1]
Storage Conditions	Recommended storage at 0-8°C	[1]
Solubility	The -OCF ₃ group enhances solubility in organic solvents	[1]
Acidity (pKa)	Not experimentally determined, but predicted to be a stronger acid than unsubstituted indazole-3-carboxylic acid due to the strong electron-withdrawing effect of the -OCF ₃ group.[6]	


Spectroscopic Characterization (Predicted)

While a complete set of published spectra for this specific molecule is not readily available, its structure allows for an expert prediction of its key spectroscopic signatures. This is a self-validating approach used in structure confirmation.

- ^1H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the indazole ring. A broad singlet, which may exchange with D_2O , would be characteristic of the acidic carboxylic acid proton. The trifluoromethoxy group itself has no protons to contribute.
- ^{13}C NMR: Key signals would include the carbonyl carbon of the carboxylic acid (typically >160 ppm), several signals in the aromatic region (110-150 ppm), and a characteristic quartet for the carbon of the $-\text{OCF}_3$ group. This quartet arises from the strong one-bond coupling ($^{1}\text{J}\text{C-F}$) to the three fluorine atoms, a definitive signature for this group.^[6]
- ^{19}F NMR: A single, sharp signal is expected. The three fluorine atoms of the trifluoromethoxy group are chemically equivalent, resulting in a singlet in the proton-decoupled spectrum.
- Infrared (IR) Spectroscopy: The spectrum would be dominated by a broad O-H stretch from the carboxylic acid (approx. $2500\text{-}3300\text{ cm}^{-1}$), a sharp C=O stretch (approx. 1700 cm^{-1}), C=C and C=N stretches from the aromatic system (approx. $1450\text{-}1600\text{ cm}^{-1}$), and strong C-F stretching bands (approx. $1100\text{-}1300\text{ cm}^{-1}$).
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at an m/z corresponding to its molecular weight, 246.14. High-resolution mass spectrometry would confirm the elemental composition of $\text{C}_9\text{H}_5\text{F}_3\text{N}_2\text{O}_3$.

The Strategic Role of the Trifluoromethoxy Group in Drug Design

The decision to incorporate a trifluoromethoxy group is a deliberate choice in medicinal chemistry aimed at optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.^[3]

[Click to download full resolution via product page](#)

Caption: Influence of the $-\text{OCF}_3$ group on key drug-like properties.

- Enhanced Lipophilicity and Permeability: The $-\text{OCF}_3$ group significantly increases the lipophilicity of the molecule. This property is critical for drug candidates as it often correlates with improved absorption and the ability to cross cellular membranes, including the blood-brain barrier.^[3]
- Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong C-F bonds and the electron-withdrawing nature of the $-\text{OCF}_3$ group can shield the aromatic ring from such metabolic attacks, thereby increasing the drug's half-life in the body.^[4]
- Modulation of Acidity and Binding: The powerful inductive electron-withdrawing effect of the $-\text{OCF}_3$ group increases the acidity of the carboxylic acid. This can profoundly impact how the molecule interacts with its biological target, potentially strengthening interactions through hydrogen bonding or salt bridge formation.^[6]

Synthesis and Reactivity

While specific preparations can be proprietary, a plausible and representative synthetic route can be designed based on established principles of heterocyclic chemistry.

Proposed Synthetic Protocol

This protocol is a representative workflow based on known chemical transformations for constructing indazole systems. The choice of reagents and conditions is guided by the need for efficiency and control over regioselectivity.

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

- To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cool the mixture to 0-5°C using an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C.
- Stir the resulting diazonium salt solution at 0-5°C for 30 minutes. The formation of the diazonium salt is the critical first step for the subsequent cyclization.

Step 2: Japp-Klingemann Reaction and Cyclization

- In a separate vessel, prepare a solution of ethyl 2-methylacetooacetate (1.1 eq) and sodium acetate in ethanol.
- Cool this solution to 0-5°C and slowly add the previously prepared diazonium salt solution.
- Allow the reaction to warm to room temperature and stir overnight. This step forms a phenylhydrazone intermediate.
- Acidify the mixture with a strong acid (e.g., H₂SO₄) and heat to reflux. This promotes the Fischer indole-like cyclization to form the indazole ring, followed by hydrolysis of the ester to the carboxylic acid.

Step 3: Isolation and Purification

- Cool the reaction mixture, which should result in the precipitation of the crude product.
- Collect the solid by vacuum filtration and wash with cold water.

- Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure **6-Trifluoromethoxy-3-indazolecarboxylic acid**.

Caption: High-level workflow for the proposed synthesis.

Applications

The utility of this compound stems from its role as a sophisticated molecular scaffold.

- Pharmaceutical Development: It is primarily used as a key intermediate in the synthesis of novel therapeutic agents.[\[1\]](#) Its structure is particularly relevant for creating molecules targeting kinases and other enzymes implicated in inflammation and oncology.[\[1\]](#)
- Agrochemical Chemistry: The indazole core is present in various pesticides and herbicides. This compound serves as a valuable starting material for developing new crop protection products with potentially improved efficacy and environmental profiles.[\[1\]](#)
- Analytical Chemistry: It can be utilized in the development of specialized analytical standards and methods for detecting and quantifying other complex substances.[\[1\]](#)

Safety and Handling

Proper handling is essential due to the compound's toxicological profile.

- Hazard Classification: Acute Toxicity, Oral (Category 3).[\[2\]](#)
- GHS Pictogram: GHS06 (Skull and Crossbones).[\[2\]](#)
- Hazard Statement: H301: Toxic if swallowed.[\[2\]](#)
- Handling Recommendations:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
 - Avoid inhalation of dust and direct contact with skin and eyes.

- In case of ingestion, seek immediate medical attention.

Conclusion

6-Trifluoromethoxy-3-indazolecarboxylic acid is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined structure, combining the rigidity of the indazole core with the powerful property-modulating effects of the trifluoromethoxy group, provides chemists with a platform to construct novel molecules with enhanced performance. For researchers in drug discovery and agrochemical development, a thorough understanding of this building block's properties and reactivity is a strategic advantage in the design of next-generation active ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 6-Trifluoromethoxy-3-indazolecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure of 6-Trifluoromethoxy-3-indazolecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1438595#molecular-structure-of-6-trifluoromethoxy-3-indazolecarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com